molecular formula C₂₁H₂₁NO₂·HCl B1157107 Oxetorone Hydrochloride

Oxetorone Hydrochloride

Cat. No.: B1157107
M. Wt: 319.403646
Attention: For research use only. Not for human or veterinary use.
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Description

Oxetorone Hydrochloride is a pharmacological agent primarily used in the prophylaxis of migraine. It exhibits dual mechanisms of action: (1) modulation of serotonin (5-HT) receptors and (2) α-adrenergic receptor blockade . Structurally, it is synthesized as a hydrochloride salt from its bisacetamide precursor via ethanol dissolution and hydrogen chloride gas treatment, yielding a crystalline product with a melting point of 146–147°C . Clinically, it is grouped with other serotonin-targeting agents (e.g., methysergide) and α-blockers (e.g., indoramine) to reduce vascular reactivity and neuronal hyperexcitability, key contributors to migraines .

Properties

Molecular Formula

C₂₁H₂₁NO₂·HCl

Molecular Weight

319.403646

Synonyms

N,N-Dimethyl-benzofuro[3,2-c][1]benzoxepin-Δ6(12H),γ-propylamine Hydrochloride Salt;  3-Benzofuro[3,2-c][1]benzoxepin-6(12H)-ylidene-N,N-dimethyl-1-propanamine Hydrochloride Salt;  Benzofuro[3,2-c][1]benzoxepin, 1-propanamine deriv. Hydrochloride;  6-(3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxetorone Hydrochloride shares therapeutic overlap with multiple classes of migraine prophylactics. Below is a systematic comparison:

Table 1: Mechanism-Based Comparison

Compound Primary Mechanism(s) Receptor Targets Key Clinical Use
Oxetorone HCl 5-HT receptor modulation; α-adrenergic blockade 5-HT2, α1-adrenergic Migraine prophylaxis
Methysergide 5-HT2 receptor antagonist 5-HT2B/2C Migraine/cluster headache
Dihydroergotamine 5-HT1B/1D receptor agonist 5-HT1B/1D, α-adrenergic Acute migraine treatment
Propranolol β1-adrenergic receptor blockade β1-adrenergic Migraine prophylaxis
Amitriptyline TCA; modulates calcium channels Calcium channels, 5-HT/NE reuptake Migraine/chronic pain

Table 2: Research Findings and Differentiation

Compound Efficacy in Migraine Prophylaxis Notable Side Effects Research Insights
Oxetorone HCl Reduces frequency of attacks via vascular stabilization Dizziness, hypotension Limited recent studies; historical use in Europe
Methysergide High efficacy but restricted due to retroperitoneal fibrosis Fibrotic complications Withdrawn in many markets due to safety concerns
Dihydroergotamine Effective in acute treatment; less suited for prophylaxis Nausea, ergotism Acts via vasoconstriction and neuroinhibition
Propranolol Well-established efficacy (30–50% reduction in attacks) Fatigue, bradycardia First-line due to safety profile
Amitriptyline Dual action on pain and mood; moderate efficacy Sedation, dry mouth Preferred in comorbid depression

Key Differentiators:

Receptor Specificity: Unlike propranolol (β-blocker) or amitriptyline (TCA), Oxetorone uniquely combines 5-HT2 and α1-adrenergic blockade, targeting both neuronal and vascular pathways .

Safety Profile : Oxetorone lacks the fibrotic risks of methysergide but shares hypotensive side effects with other α-blockers .

Clinical Niche : While largely superseded by newer agents (e.g., CGRP inhibitors), Oxetorone remains an option for patients unresponsive to β-blockers or anticonvulsants .

Q & A

What are the recommended synthetic methodologies for Oxetorone Hydrochloride, and how can purity be validated during synthesis?

This compound is synthesized by dissolving its bisacetamide precursor in ethanol, followed by chilling and saturation with dry hydrogen chloride gas. The resulting oil is crystallized using ether, yielding a product with a melting point of 146–147°C . Purity validation includes:

  • Nitrogen content analysis (theoretical: 8.3%, observed: 8.2%) to confirm stoichiometry.
  • Melting point determination to assess crystallinity and impurity thresholds.
  • Titrimetric chloride quantification (e.g., potentiometric titration with 0.1 N silver nitrate), analogous to methods for oxycodone hydrochloride .

How can researchers resolve discrepancies in reported 5-HT receptor binding profiles of Oxetorone?

Oxetorone’s antimigraine efficacy is linked to 5-HT receptor modulation, but conflicting selectivity data (e.g., 5-HT2 vs. 5-HT7) may arise from:

  • Assay variability : Radioligand binding (e.g., using [³H]-LSD for 5-HT2) vs. functional cAMP assays.
  • Tissue specificity : Differences in receptor isoforms across animal models.
    To reconcile contradictions, researchers should standardize experimental conditions (e.g., cell lines, buffer pH) and perform meta-analyses of dose-response curves from multiple studies .

What analytical techniques are critical for structural elucidation and impurity profiling of this compound?

  • Infrared (IR) spectroscopy : Compare the dried precipitate’s spectrum to pharmacopeial reference standards, focusing on benzoxepin and fumarate moieties .
  • High-performance liquid chromatography (HPLC) : Use a mobile phase of acetonitrile, methanol, and phosphate buffer (pH 7.8) to separate impurities like 14-hydroxycodeinone, with acceptance criteria for individual impurities (NMT 0.10%) and total impurities (NMT 1.5%) .
  • Optical rotation : Validate enantiomeric purity (e.g., −137° to −149° for oxycodone hydrochloride, a comparable opioid) .

How should in vivo studies be designed to evaluate Oxetorone’s blood-brain barrier penetration and pharmacokinetics?

  • Rodent models : Administer this compound intravenously (IV) and orally (PO) to calculate bioavailability.
  • LC-MS/MS quantification : Measure plasma and brain tissue concentrations at timed intervals.
  • Data normalization : Adjust for protein binding using ultrafiltration or equilibrium dialysis.
    Refer to pharmacopeial guidelines for animal welfare compliance and statistical power calculations .

What methodologies ensure accurate quantification of chloride content in this compound batches?

  • Potentiometric titration : Dissolve 6 mg/mL of Oxetorone in methanol, add glacial acetic acid, and titrate with 0.1 N silver nitrate. Each mL of titrant corresponds to 3.545 mg of chloride .
  • Acceptance criteria : 9.8–10.4% chloride content on an anhydrous basis.
  • Parallel testing : Validate results against ion chromatography for cross-method reliability .

How can researchers address batch-to-batch variability in this compound’s hygroscopicity?

  • Water determination : Use Karl Fischer titration (Method I, USP 〈921〉) with a limit of NMT 7.0% moisture.
  • Storage protocols : Preserve in tight containers under nitrogen atmosphere to prevent hydrolysis .
  • Stability studies : Accelerate degradation under high humidity (40°C/75% RH) to identify critical moisture thresholds .

What strategies validate Oxetorone’s receptor selectivity in the presence of structurally similar metabolites?

  • Competitive binding assays : Incubate Oxetorone with 5-HT1A, 5-HT2A, and dopamine D2 receptors, using RS 67333 hydrochloride (a 5-HT4 partial agonist) as a control for off-target effects .
  • Metabolite screening : Use LC-HRMS to identify oxidative metabolites that may cross-react with non-target receptors .

How should conflicting pharmacological data from in vitro vs. in vivo models be analyzed?

  • Dose translation : Apply allometric scaling (e.g., body surface area adjustment) to reconcile in vitro IC50 values with effective plasma concentrations in animals.
  • Mechanistic modeling : Use PK/PD simulations to account for protein binding and tissue distribution disparities .

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